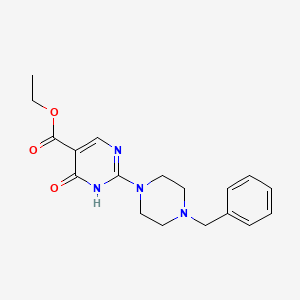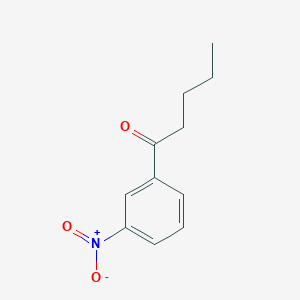
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine and pyrimidine moieties in its structure suggests potential biological activities, making it a subject of research in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with ethyl 4-chloro-2-hydroxypyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine ketone, while reduction could produce a hydroxylamine derivative.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The pyrimidine ring may interact with nucleic acids or proteins, affecting cellular functions. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
Ethyl 2-(4-benzylpiperazino)-4-hydroxypyrimidine-5-carboxylate can be compared with other similar compounds, such as:
3-(4-Benzylpiperazino)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol: This compound has a similar piperazine moiety but differs in the aromatic substitution pattern.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound contains a chromenone ring instead of a pyrimidine ring, leading to different biological activities.
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound has an isoindoline structure, which may result in distinct pharmacological properties.
Propiedades
Número CAS |
25693-44-1 |
|---|---|
Fórmula molecular |
C18H22N4O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
ethyl 2-(4-benzylpiperazin-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-17(24)15-12-19-18(20-16(15)23)22-10-8-21(9-11-22)13-14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,20,23) |
Clave InChI |
OUAFTRHDDJKQLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)


![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)

![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)


